molecular formula C20H17ClN2O5 B2896709 2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate CAS No. 899998-26-6

2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate

Cat. No. B2896709
CAS RN: 899998-26-6
M. Wt: 400.82
InChI Key: FMDPGCGFXXPZQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of indolizine derivatives, which have been found to exhibit various biological activities.

Mechanism Of Action

The exact mechanism of action of 2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in tumor growth and development.
Biochemical and Physiological Effects:
Studies have shown that 2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels). Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One advantage of using 2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate in lab experiments is its ability to selectively target cancer cells without affecting normal cells. However, one limitation is that the compound may have low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate. One direction is to investigate its potential use in combination with other anti-cancer agents to enhance its efficacy. Another direction is to study its mechanism of action in more detail to identify new targets for cancer therapy. Additionally, further research is needed to optimize its synthesis and improve its solubility for better bioavailability.

Synthesis Methods

The synthesis of 2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate can be achieved through a multi-step process involving the use of various reagents and solvents. One such method involves the condensation of 5-chloro-2-methoxyaniline with ethyl acetoacetate, followed by cyclization with formaldehyde and ammonium acetate to yield the desired product.

Scientific Research Applications

2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research, where this compound has been found to exhibit anti-tumor activity by inhibiting the proliferation of cancer cells.

properties

IUPAC Name

[2-(5-chloro-2-methoxyanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O5/c1-12(24)17-10-14(16-5-3-4-8-23(16)17)20(26)28-11-19(25)22-15-9-13(21)6-7-18(15)27-2/h3-10H,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDPGCGFXXPZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.